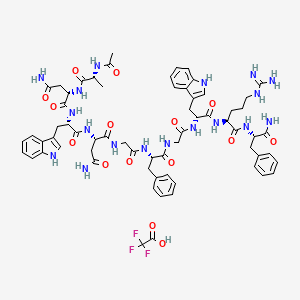

Kisspeptin-234 trifluoroacetate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Kisspeptin-234 trifluoroacetate salt is a 10-amino acid peptide antagonist with potent neutral antagonist activity at GPR-54. It competes directly at the Kisspeptin-10 binding site and is the first reported antagonist for the kisspeptin-1/GPR-54 signaling system . This compound plays a significant role in modulating the hypothalamic-pituitary-gonadal axis, enabling the brain to control reproductive processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Kisspeptin-234 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU or HATU and bases like DIPEA in an organic solvent like DMF .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as preparative HPLC .

Análisis De Reacciones Químicas

Types of Reactions

Kisspeptin-234 trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include protected amino acids, coupling reagents like HBTU or HATU, and bases such as DIPEA. The reactions are usually carried out in organic solvents like DMF .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, which is then purified and converted to its trifluoroacetate salt form .

Aplicaciones Científicas De Investigación

Kisspeptin-234 trifluoroacetate salt has a wide range of scientific research applications:

Mecanismo De Acción

Kisspeptin-234 trifluoroacetate salt exerts its effects by acting as a neutral antagonist at the GPR-54 receptor. It competes directly at the Kisspeptin-10 binding site, inhibiting the activation of the receptor by endogenous kisspeptin-1. This regulation of kisspeptin/GPR-54 signaling modulates the release of gonadotropin-releasing hormone (GnRH), which in turn affects the hypothalamic-pituitary-gonadal axis and reproductive processes .

Comparación Con Compuestos Similares

Similar Compounds

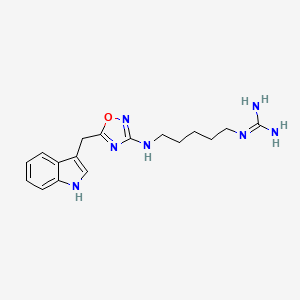

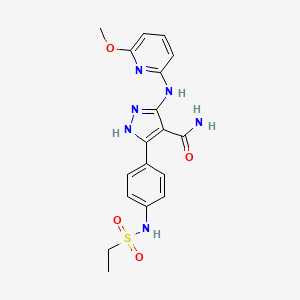

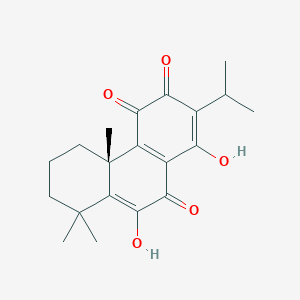

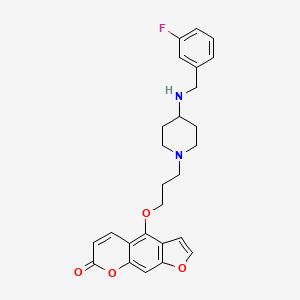

Kisspeptin-10: A 10-amino acid portion of kisspeptin-1, which acts as an agonist at the GPR-54 receptor.

Metastin (45-54): Another peptide that interacts with the GPR-54 receptor but has different binding properties.

Senktide trifluoroacetate salt: A peptide with similar structural features but different biological activity.

Uniqueness

Kisspeptin-234 trifluoroacetate salt is unique due to its potent neutral antagonist activity at GPR-54, making it the first reported antagonist for the kisspeptin-1/GPR-54 signaling system. This distinct property allows it to be a valuable tool in studying and modulating reproductive processes at a higher level than GnRH and gonadotropin secretion .

Propiedades

Fórmula molecular |

C65H79F3N18O15 |

|---|---|

Peso molecular |

1409.4 g/mol |

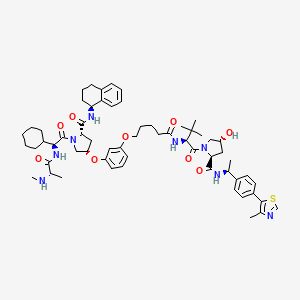

Nombre IUPAC |

(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C63H78N18O13.C2HF3O2/c1-34(74-35(2)82)56(88)79-50(29-52(65)84)62(94)80-48(27-39-31-71-43-21-12-10-19-41(39)43)61(93)81-49(28-51(64)83)58(90)73-32-53(85)75-46(25-37-16-7-4-8-17-37)57(89)72-33-54(86)76-47(26-38-30-70-42-20-11-9-18-40(38)42)60(92)77-44(22-13-23-69-63(67)68)59(91)78-45(55(66)87)24-36-14-5-3-6-15-36;3-2(4,5)1(6)7/h3-12,14-21,30-31,34,44-50,70-71H,13,22-29,32-33H2,1-2H3,(H2,64,83)(H2,65,84)(H2,66,87)(H,72,89)(H,73,90)(H,74,82)(H,75,85)(H,76,86)(H,77,92)(H,78,91)(H,79,88)(H,80,94)(H,81,93)(H4,67,68,69);(H,6,7)/t34-,44+,45+,46+,47-,48+,49+,50+;/m1./s1 |

Clave InChI |

XYUGIYOAGFFAEE-VIJDQBLHSA-N |

SMILES isomérico |

C[C@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)

![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)